molecular formula C7H9N3O B14021840 N'-hydroxy-2-pyridin-2-ylethanimidamide

N'-hydroxy-2-pyridin-2-ylethanimidamide

Cat. No.: B14021840
M. Wt: 151.17 g/mol
InChI Key: PXMSSPLOGAKGEO-UHFFFAOYSA-N
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Description

N’-hydroxy-2-pyridin-2-ylethanimidamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-2-pyridin-2-ylethanimidamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for N’-hydroxy-2-pyridin-2-ylethanimidamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-pyridin-2-ylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine compounds. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

N’-hydroxy-2-pyridin-2-ylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-pyridin-2-ylethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N’-hydroxy-2-pyridin-2-ylethanimidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxy-2-pyridin-2-ylethanimidamide lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-2-ylethanimidamide

InChI

InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10)

InChI Key

PXMSSPLOGAKGEO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N\O)/N

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)N

Origin of Product

United States

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